molecular formula C11H11BrN2O3 B2759130 Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1207557-35-4

Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2759130
CAS No.: 1207557-35-4
M. Wt: 299.124
InChI Key: SPTBJSZTWDNCHO-UHFFFAOYSA-N
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Description

Historical Context of Pyrazolopyridine Development

The pyrazolo[1,5-a]pyridine scaffold emerged in the 1970s as researchers sought nitrogen-rich heterocycles with improved pharmacokinetic properties compared to purine analogs. Early synthetic routes relied on cyclocondensation of aminopyridines with 1,3-dielectrophiles, but suffered from poor regiocontrol. A 2021 breakthrough demonstrated that pyridinium- N-amine intermediates enable [3+2] cycloadditions with β-iodovinyl sulfones, achieving >90% regioselectivity for pyrazolo[1,5-a]pyridine cores. This methodology laid the foundation for derivatives like ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate by introducing bromine and methoxy groups at strategic positions.

Table 1: Key Advances in Pyrazolo[1,5-a]pyridine Synthesis

Year Innovation Impact on Derivative Synthesis
2014 PI3K inhibitor development Validated biological relevance
2021 β-Iodovinyl sulfone cycloaddition Enabled C3 functionalization
2022 Tandem cycloannulation-desulfonylation Improved yield for brominated derivatives

Significance in Contemporary Research

This compound (CAS 1207557-35-4) serves two primary roles:

  • Kinase Inhibitor Intermediate
    The bromine at C6 permits Suzuki-Miyaura cross-coupling to install aromatic pharmacophores, while the ester at C3 facilitates hydrolysis to carboxylic acids or reduction to alcohols. These transformations are critical in synthesizing selpercatinib (LOXO-292), a RET kinase inhibitor.

  • Regiochemical Control Template
    Methoxy substitution at C4 directs electrophilic attacks to C2 and C7 positions, enabling predictable derivatization. Studies show that 4-methoxy groups increase metabolic stability by 3-fold compared to unsubstituted analogs in hepatocyte assays.

Table 2: Pharmaceutical Applications of Derived Compounds

Derivative Structure Biological Target Therapeutic Area
3-Carboxylic acid analogs PI3Kα Oncology
6-Aryl coupled products RET kinase Thyroid cancer
3-Hydroxymethyl derivatives JAK2 Autoimmune disorders

Position Within Heterocyclic Chemistry Research Landscape

Pyrazolo[1,5-a]pyridines occupy a unique niche combining pyrazole’s metabolic stability with pyridine’s hydrogen-bonding capacity. Among 12,000 heterocyclic scaffolds in drug databases, pyrazolo[1,5-a]pyridines rank in the top 5% for kinase inhibitor development due to:

  • Three-dimensional character : The non-planar fused ring system improves target selectivity over flat heterocycles.
  • Diverse functionalization : Three modifiable positions (C3, C4, C6) allow combinatorial optimization of potency and ADME properties.
  • Electron-deficient core : Enhances π-stacking with kinase ATP-binding pockets while resisting oxidative metabolism.

Current synthesis protocols produce this compound in 56% yield via cyclocondensation of 3-bromo-5-methoxypyridinamine with ethyl 2-chloroacrylate followed by bromination. Scaling this route to kilogram quantities remains challenging due to the sensitivity of the iodo intermediates, driving ongoing methodological refinements.

Properties

IUPAC Name

ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c1-3-17-11(15)8-5-13-14-6-7(12)4-9(16-2)10(8)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTBJSZTWDNCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=CN2N=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The compound’s structural analogs differ primarily in substituent positions, functional groups, and ester moieties. Key examples include:

Compound Name CAS Number Substituents Molecular Formula Key Differences
Ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 500011-86-9 Br (position 4), OMe (position 6) C₁₁H₁₁BrN₂O₃ Bromine and methoxy groups swapped; lower synthetic yield (7%) .
Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 909717-95-9 OMe (position 4) C₁₀H₁₂N₂O₃ Lacks bromine; higher similarity (0.90) .
Ethyl 6-bromo-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate 2387600-95-3 Br (position 6), Me (position 7) C₁₁H₁₁BrN₂O₂ Methoxy replaced with methyl; lower molecular weight (283.13 g/mol) .
Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate 2177264-85-4 Br (position 4), F (position 6) C₁₀H₈BrFN₂O₂ Methoxy replaced with fluorine; predicted density 1.68 g/cm³ .

Key Observations :

  • Substituent Position : Swapping bromine and methoxy positions (e.g., 4-bromo-6-methoxy vs. 6-bromo-4-methoxy) reduces synthetic yield from 30% to 7% .
  • Methyl groups (e.g., at position 7) reduce polarity, affecting solubility .
  • Ester Moieties : Ethyl esters are more lipophilic than methyl analogs, influencing bioavailability .

Pharmacological Relevance

  • Enzyme Inhibition: The 6-bromo-4-methoxy derivative shows promise in targeting DHODH for acute myelogenous leukemia therapy . Fluorinated analogs (e.g., CAS 2177264-85-4) may exhibit improved binding affinity due to fluorine’s electronegativity .
  • Antiviral Activity : Pyrazolo[1,5-a]pyridine derivatives with bromine and methoxy groups have been explored as HIV-1 reverse transcriptase inhibitors .

Biological Activity

Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 1207557-35-4) is a compound belonging to the pyrazolo[1,5-a]pyridine class, notable for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including anti-inflammatory and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11BrN2O3C_{11}H_{11}BrN_2O_3, with a molecular weight of 299.12 g/mol. Its structure includes a bromine atom at the 6-position and a methoxy group at the 4-position of the pyrazole ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC11H11BrN2O3C_{11}H_{11}BrN_2O_3
Molecular Weight299.12 g/mol
CAS Number1207557-35-4
AppearanceLight yellow to khaki solid
Storage ConditionsRoom temperature

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The compound’s mechanism may involve the modulation of nuclear factor kappa B (NF-kB) signaling, which is pivotal in inflammatory responses.

Anticancer Properties

Several studies have demonstrated that this compound possesses anticancer activity against various cancer cell lines. This compound has been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.

Case Study Example:
In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain.
  • Receptor Binding: Preliminary molecular docking studies suggest that it may bind effectively to receptors involved in cancer signaling pathways, such as epidermal growth factor receptor (EGFR).

Research Findings

Recent studies have focused on elucidating the pharmacological profile of this compound:

  • In vitro Studies: Various assays have confirmed its efficacy against multiple cancer types, including breast and colon cancers.
  • In vivo Studies: Animal models treated with this compound exhibited reduced tumor growth rates and improved survival rates compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate?

  • Methodological Answer: The synthesis typically involves cyclocondensation of ethyl 3-aminopyrazole-4-carboxylate derivatives with α,β-unsaturated carbonyl compounds. Bromination at position 6 is achieved using electrophilic brominating agents (e.g., NBS or Br₂ in H₂SO₄). Key steps include solvent optimization (e.g., THF or DMF) and purification via column chromatography (hexane/ethyl acetate gradients) to isolate the product .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer: Characterization employs 1H/13C NMR to verify substituent positions and coupling patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves crystal packing and intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds). Purity is assessed via HPLC (>95%) and melting point analysis .

Q. What functional groups in this compound are most reactive for further derivatization?

  • Methodological Answer: The bromo group at position 6 is highly reactive for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). The methoxy group at position 4 can undergo demethylation (e.g., with BBr₃) to introduce hydroxyl groups. The ester at position 3 is hydrolyzable to carboxylic acids for amide coupling .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during bromination?

  • Methodological Answer: Use low temperatures (0–5°C) and controlled stoichiometry (1.1–1.2 eq Br₂) to avoid over-bromination. Solvent polarity (e.g., CH₂Cl₂ vs. AcOH) influences regioselectivity. Monitor progress via TLC and quench with Na₂S₂O₃ to terminate excess bromine. Post-reaction purification with silica gel chromatography removes di-brominated impurities .

Q. What strategies enable selective functionalization of the pyrazolo[1,5-a]pyridine core at position 6?

  • Methodological Answer: Electrophilic aromatic substitution (EAS) with Br₂ in H₂SO₄/HNO₃ mixtures selectively targets position 6 due to electron-rich regions. For nitration, pre-coordination with Lewis acids (e.g., FeCl₃) directs nitro groups to specific positions. Computational modeling (DFT) predicts reactivity patterns to guide experimental design .

Q. How can computational methods predict the compound’s biological activity?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases). QSAR models correlate substituent effects (e.g., bromo vs. methoxy) with activity. ADMET prediction tools (e.g., SwissADME) assess pharmacokinetic properties, such as solubility and metabolic stability .

Q. What are the challenges in analyzing stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., ester cleavage). Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (25°C) .

Key Citations

  • Synthetic Routes : Cyclocondensation and bromination protocols .
  • Characterization : NMR, X-ray, and HRMS .
  • Functionalization : EAS and computational modeling .
  • Stability : HPLC-MS degradation profiling .

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